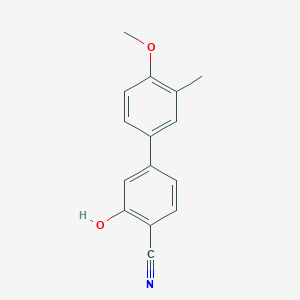

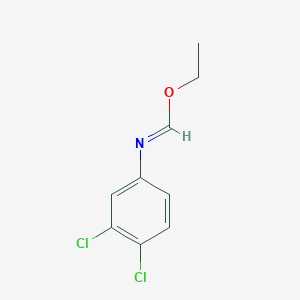

![molecular formula C16H12BrN5 B6416683 12-溴-3-甲基-9-(吡啶-2-基)-2,4,5,8-四氮杂三环[8.4.0.0?,?]十四烯 CAS No. 39243-02-2](/img/structure/B6416683.png)

12-溴-3-甲基-9-(吡啶-2-基)-2,4,5,8-四氮杂三环[8.4.0.0?,?]十四烯

描述

This compound is also known as Pyrazolam . It is a derivative of the heterocyclic compound imidazole, which is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . This involves the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce novel pyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with a tricyclic system containing multiple nitrogen atoms . The presence of the pyridin-2-yl group suggests potential for interesting chemical properties and reactivity.Chemical Reactions Analysis

The Suzuki cross-coupling reaction mentioned in the synthesis analysis is a key chemical reaction involving this compound . This reaction is used to form carbon-carbon bonds between the bromo compound and arylboronic acids .Physical And Chemical Properties Analysis

Imidazole, the core structure in this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .科学研究应用

Metal Complexes and Ligand Behavior

Compounds with pyridine units and complex macrocyclic structures are known for their ability to form metal complexes, which are of interest in inorganic chemistry. For example, Costa and Delgado (1993) synthesized macrocyclic compounds containing pyridine and studied their protonation reactions using potentiometric and 1H NMR techniques, which can be foundational for understanding the coordination chemistry of similar compounds (Costa & Delgado, 1993).

Crystal Structure Analysis

The crystal structure of compounds provides insight into their potential applications in material science and molecular engineering. Nicolas-Gomez et al. (2014) analyzed the crystal structure of a centrosymmetric compound, revealing interactions that form a three-dimensional supramolecular architecture (Nicolas-Gomez, Martínez-Otero, & Dorazco‐González, 2014). Such studies can inform the design of new materials with specific properties.

Catalysis and Organic Synthesis

Compounds containing pyridine and related macrocyclic structures are also explored for their catalytic applications. Crisóstomo-Lucas, Toscano, and Morales‐Morales (2013) synthesized water-soluble pincer ligands that proved efficient in catalyzing Suzuki–Miyaura cross-couplings in water, highlighting the utility of such compounds in facilitating environmentally friendly chemical reactions (Crisóstomo-Lucas, Toscano, & Morales‐Morales, 2013).

Photophysical Properties and Applications

The photophysical properties of macrocyclic compounds are significant for applications in light-emitting devices and sensors. Stagni et al. (2008) synthesized heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate chelate ligands, including pyridyltetrazolate, and investigated their redox and emission properties. This work illustrates the potential of such compounds in developing new optoelectronic materials (Stagni et al., 2008).

作用机制

Target of Action

Like other benzodiazepines, it is likely to interact with gamma-aminobutyric acid (gaba) receptors . GABA is the major inhibitory neurotransmitter in the brain, and benzodiazepines potentiate its inhibitory action .

Mode of Action

Based on its structural similarities to other benzodiazepines, it is likely that pyrazolam binds to gaba a receptors, enhancing the effect of gaba and leading to an increase in inhibitory effects in the central nervous system .

Biochemical Pathways

As a benzodiazepine, it is likely to affect pathways involving gaba neurotransmission .

Pharmacokinetics

A study showed an elimination half-life of about 17 hours .

Result of Action

As a benzodiazepine, it is likely to cause central nervous system depression .

Action Environment

Like other benzodiazepines, its effects may be influenced by factors such as the individual’s health status, other medications or substances they may be taking, and their genetic makeup .

属性

IUPAC Name |

8-bromo-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5/c1-10-20-21-15-9-19-16(13-4-2-3-7-18-13)12-8-11(17)5-6-14(12)22(10)15/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRWSFIQQPVEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043303 | |

| Record name | Pyrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39243-02-2 | |

| Record name | 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39243-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039243022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LH16383PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

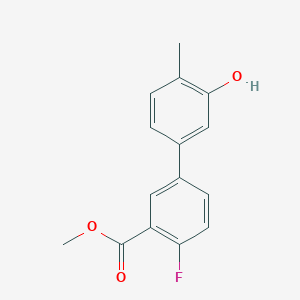

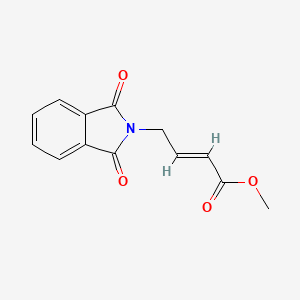

![1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6416644.png)

![N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine](/img/structure/B6416658.png)

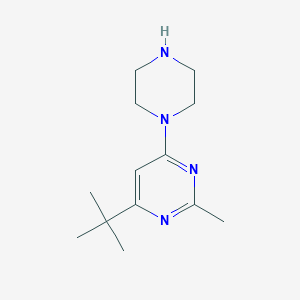

![1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6416672.png)

![(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B6416690.png)

![6-[(propan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B6416694.png)

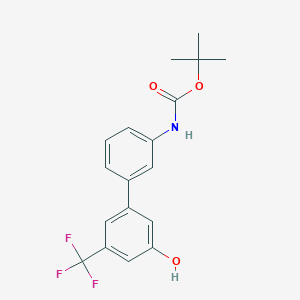

![tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6416703.png)